2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
Description
This compound features a benzoxazole core fused to a tetrahydrobenzodiazole system via a carboxamide linker. Benzoxazole derivatives are pharmacologically significant, exhibiting antimicrobial, anticancer, and anti-inflammatory activities . Its synthesis likely involves cyclization of 2-aminophenol derivatives followed by carboxamide coupling, as seen in analogous benzoxazole syntheses .
Properties
IUPAC Name |
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-9-17-13-7-6-10(8-14(13)18-9)15(21)19-16-11-4-2-3-5-12(11)20-22-16/h10H,2-8H2,1H3,(H,17,18)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSWRKFBINQOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3=C4CCCCC4=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexenone Oxime Cyclization
The benzoxazole subunit is synthesized from cyclohexenone derivatives. Cyclohexenone is converted to its oxime using hydroxylamine hydrochloride, followed by cyclization under acidic conditions to form the tetrahydrobenzoxazole core. Introduction of the 2-methyl group is achieved via methyl-substituted cyclohexenone or post-cyclization methylation.
Example Protocol
- Oxime Formation : Cyclohexenone (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in ethanol at reflux (4 h).
- Cyclization : The oxime is treated with p-toluenesulfonic acid (20 mol%) in toluene under microwave irradiation (120°C, 30 min), yielding 4,5,6,7-tetrahydro-2,1-benzoxazole.
- Amination : Nitration followed by reduction introduces the 3-amino group. Pd/C-catalyzed hydrogenation (1 atm H₂, 6 h) achieves 75% yield.
Key Data
| Step | Conditions | Yield (%) |
|---|---|---|
| Oxime Formation | Ethanol, reflux, 4 h | 92 |
| Cyclization | p-TsOH, MW, 120°C, 30 min | 85 |
| Amination | Pd/C, H₂, EtOH, 6 h | 75 |
Synthesis of 4,5,6,7-Tetrahydro-1H-1,3-Benzodiazole-5-Carboxylic Acid
Cyclohexane-1,2-Diamine Condensation
The benzodiazole subunit is constructed from cyclohexane-1,2-diamine and a carbonyl source. Reaction with triphosgene forms the diazole ring, while a nitrile intermediate introduces the carboxylic acid group.
Example Protocol
- Nitrile Synthesis : Cyclohexane-1,2-diamine (10 mmol) reacts with bromoacetonitrile (12 mmol) in DMF at 80°C (8 h).
- Cyclization : Treatment with triphosgene (1.2 equiv) in dichloromethane (0°C, 2 h) yields the tetrahydrobenzodiazole core.
- Hydrolysis : The nitrile is hydrolyzed to carboxylic acid using 6 M HCl (reflux, 12 h, 80% yield).
Key Data
| Step | Conditions | Yield (%) |
|---|---|---|
| Nitrile Synthesis | DMF, 80°C, 8 h | 78 |
| Cyclization | Triphosgene, DCM, 0°C, 2 h | 82 |
| Hydrolysis | 6 M HCl, reflux, 12 h | 80 |
Carboxamide Coupling Strategies
Schlenk-Mediated Amide Bond Formation
The final step conjugates the benzoxazole amine and benzodiazole carboxylic acid using Schlenk techniques. Activation of the carboxylic acid as an acid chloride precedes coupling.
Example Protocol
- Acid Chloride Formation : The benzodiazole carboxylic acid (5 mmol) reacts with thionyl chloride (10 mmol) in DCM (0°C, 2 h).
- Coupling : The acid chloride is added to the benzoxazole amine (5.5 mmol) in DCM with imidazole hydrochloride (0.5 equiv) at 160°C (8 h).
- Purification : Column chromatography (PE/EA = 3:1) isolates the product in 88% yield.
Key Data
| Parameter | Value |
|---|---|
| Coupling Agent | Imidazole hydrochloride |
| Temperature | 160°C |
| Time | 8 h |
| Yield | 88% |
Alternative Synthetic Pathways
Solid-Phase Peptide Synthesis (SPPS)
Benzoxazole derivatives can be synthesized on resin-bound peptides, enabling scalable production. The benzoxazole-amine is attached to a Wang resin via Fmoc chemistry, followed by cyclization using p-toluenesulfonic acid.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole and benzodiazole rings.
Reduction: Reduction reactions can occur at the amide functional group.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole and benzodiazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- Structure : Tetrahydrobenzothiazole with a methyl-substituted amine.
- Key Differences : Replaces benzoxazole with benzothiazole; lacks the carboxamide linker.
- Synthesis : Prepared via cyclization of thiourea derivatives with ketones .
- Biological Activity : Thiazole derivatives often exhibit cardiotonic or fungicidal effects, distinct from benzoxazoles .
Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
- Structure : Tetrahydrobenzothiazole with a carboxylate ester.
- Key Differences : Carboxylate ester vs. carboxamide; altered solubility and metabolic stability.
- Synthesis: Derived from condensation of 2-aminocyclohexanol with carbon disulfide, followed by esterification .
- Physicochemical Impact : Ester groups may reduce hydrolytic stability compared to amides.
N-(5-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide
- Structure : Benzisoxazole fused to a tetrahydro ring, linked to benzamide.
- Key Differences : Isoxazole (O/N) vs. oxazole (O/S); electronic differences influence target affinity.
- Conformational Analysis : Ring puckering in tetrahydro systems (described by Cremer-Pople coordinates) affects binding; isoxazole’s polarity may alter pharmacokinetics .
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-methyl-3-phenylisoxazole-4-carboxamide
- Structure : Combines tetrahydrobenzothiazole with isoxazole-carboxamide.
- Key Differences : Dual heterocyclic systems (thiazole + isoxazole); dimethyl and oxo substituents enhance steric bulk.
- Biological Relevance : Such hybrids are explored for synergistic activities, though synthetic complexity increases .
Comparative Data Table
*Inferred from benzoxazole derivatives in .
Research Findings and Implications
Biological Activity
The compound 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure, and biological activity with a focus on its mechanisms of action and therapeutic implications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 270.33 g/mol . The unique structural elements include a benzodiazole ring and a benzoxazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₂ |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:
- Antitumor Activity : Preliminary studies indicate that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism may involve apoptosis induction and modulation of specific signaling pathways associated with cell growth and survival.
- Antimicrobial Properties : Similar compounds in the benzoxazole class have demonstrated activity against various pathogens, suggesting potential utility in treating infections.
Case Studies and Research Findings
- Antitumor Activity : A study conducted on related benzodiazole derivatives highlighted their cytotoxic effects on human cancer cell lines. The most active compounds showed IC50 values ranging from 2.38 µM to 8.13 µM against cervical cancer cells (SISO) . Although specific data on the target compound's IC50 is not yet available in the literature, its structural similarities suggest comparable efficacy.
- Antimicrobial Studies : Research on benzoxazole derivatives has indicated their effectiveness against drug-resistant strains of Mycobacterium tuberculosis . Given the structural parallels with the target compound, it is plausible that it may exhibit similar antimicrobial properties.
- Cytotoxicity Testing : In vitro assays have been employed to assess the cytotoxic potency of related compounds on human cancer cell lines. The findings suggest that modifications in the molecular structure significantly influence biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and condensation steps. Key conditions include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency .
- Catalysts : Acid catalysts (e.g., HCl) or coupling agents (e.g., EDC/HOBt) improve intermediate formation .
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
Q. How can researchers characterize the purity and structural integrity post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon骨架 .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. What are the key stability considerations under varying pH and oxidizing conditions?
- Methodological Answer :
- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH, 37°C) with HPLC monitoring. The compound shows instability at pH < 3 due to benzoxazole ring hydrolysis .
- Oxidative stability : Test with H₂O₂ or TBHP; aromatic regions may oxidize, requiring inert storage (N₂ atmosphere) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported with different catalytic systems?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni) and solvents (DMF vs. THF) to identify optimal combinations .
- Statistical analysis : Use ANOVA to compare yields; discrepancies often arise from trace moisture in solvents or catalyst poisoning .
Q. What computational strategies predict biological target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against targets (e.g., kinases, GPCRs). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on activity .
Q. What structural analogs exist, and how do their bioactivities compare?
- Methodological Answer :
| Compound Name | Structural Features | Bioactivity Comparison |
|---|---|---|
| N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide | Isopropoxy substitution | Reduced CYP3A4 inhibition vs. parent compound |
| 2-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide | Fluorine/sulfonamide groups | Enhanced pharmacokinetics (t₁/₂ = 8.2 hrs) |
Q. How to optimize pharmacokinetics while minimizing toxicity?
- Methodological Answer :
- In vitro assays : Microsomal stability tests (human liver microsomes) to predict metabolic clearance .
- In vivo models : Rodent studies with LC-MS/MS plasma profiling to assess AUC and Cmax .
- Toxicity mitigation : Introduce polar groups (e.g., -OH, -COOH) to reduce logP and hepatotoxicity .
Data Contradiction Analysis
- Example : Conflicting reports on benzoxazole ring stability in acidic conditions.
- Resolution : Cross-validate via FT-IR (monitor C-O-C stretching at 1250 cm⁻¹) and XRD to detect structural degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
